molecular formula C5H8N2O B048010 Morpholine-3-carbonitrile CAS No. 97039-63-9

Morpholine-3-carbonitrile

Cat. No. B048010
CAS RN: 97039-63-9
M. Wt: 112.13 g/mol
InChI Key: OTGILAPKWVHCSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of Morpholine-3-carbonitrile derivatives involves various chemical reactions, often aiming to create compounds with potential antitumor activities or to explore novel heterocyclic systems. For instance, novel morpholinopyrimidine-5-carbonitriles have been synthesized and evaluated for their antitumor properties, highlighting the significance of Morpholine-3-carbonitrile derivatives in medicinal chemistry (Helwa et al., 2020). Additionally, the synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines from Morpholine-3-carbonitrile derivatives showcases the compound's utility in creating complex heterocyclic systems (El-Dean et al., 2008).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of Morpholine-3-carbonitrile derivatives have been extensively studied using vibrational spectroscopy and quantum chemical methods. These studies provide insights into the compound's stability, charge transfer, and hyperconjugative interactions, enhancing the understanding of its chemical behavior (Xavier & Raj, 2013).

Chemical Reactions and Properties

Morpholine-3-carbonitrile derivatives engage in various chemical reactions, including cyclization, substitution, and carbonylation processes, illustrating their reactivity and application in synthesizing novel compounds. These reactions are pivotal for the development of molecules with enhanced pharmacological profiles or for exploring new chemical spaces (Chumachenko et al., 2015).

Physical Properties Analysis

The physical properties of Morpholine-3-carbonitrile and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical syntheses and drug formulation. Detailed physical characterization, including X-ray diffraction data, helps in understanding the compound's behavior under different conditions and its compatibility with various solvents or pharmaceutical excipients (Quintana et al., 2016).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by El-Dean, Radwan, and Zaki (2010) highlighted the use of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile in synthesizing various fused heterocyclic compounds, including triazolopyrimidothieno derivatives (El-Dean, Radwan, & Zaki, 2010).

  • Aza-Diels–Alder Reaction and Decyanation : Kopchuk et al. (2017) described the solvent-free reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine, leading to aza-Diels–Alder reactions and unexpected decyanation of the initial nitriles (Kopchuk et al., 2017).

  • Protection Against Lung and Colon Injury : El-din et al. (2013) found that 3-aminothiazolo[3-2a]benzimadzole-2-carbonitrile could protect lung and colon tissues from nitrite and morpholine-induced injury, reducing biochemical changes and improving morphological features (El-din et al., 2013).

  • Antitumor Agents : Helwa et al. (2020) demonstrated that morpholinopyrimidine-5-carbonitriles exhibit promising antitumor activity and a good safety profile, suggesting potential for clinical development against various cancers (Helwa et al., 2020).

  • Carbon Dioxide Capture : Mazari et al. (2020) researched the thermal degradation kinetics of morpholine for carbon dioxide capture, finding it to be more stable thermally compared to other amines, with a higher degradation rate at temperatures of 175°C and above (Mazari et al., 2020).

  • Synthesis of Oligonucleotides : Mohe, Padiya, and Salunkhe (2003) noted the effective synthesis of mixed-backbone oligonucleotides using an oxidizing reagent, carbon tetrachloride, N-methyl morpholine, pyridine, and water in acetonitrile via the H-phosphonate approach (Mohe, Padiya, & Salunkhe, 2003).

  • Recyclization and Synthesis of New Compounds : Chumachenko et al. (2014) synthesized 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, showing properties promising for recyclization and the synthesis of new compounds with unique properties (Chumachenko et al., 2014).

  • Study of Molecular Interactions and Structures : Xavier and Raj (2013) conducted an ab initio, density functional computations, FT-IR, FT-Raman, and molecular geometry study of 4-morpholine carbonitrile, revealing charge transfer within the molecule (Xavier & Raj, 2013).

Safety And Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .

Future Directions

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .

properties

IUPAC Name

morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGILAPKWVHCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541021
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-3-carbonitrile

CAS RN

97039-63-9
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Renaud, JP Hurvois, P Uriac - European Journal of Organic …, 2001 - Wiley Online Library
… 4-(2-Nitrophenyl)morpholine-3-carbonitrile (5c): As described above, 4c (1.50 g, 7.2 mmol) was electrolyzed at Ep = +1.10 V. After the disappearance of the first anodic wave and the …
O Yilmaz, MS Oderinde, MH Emmert - The Journal of organic …, 2018 - ACS Publications
This paper describes the development and mechanistic studies of a general, high-yielding amine C α –H cyanation protocol via photoredox catalysis. Inexpensive NaCN is employed as …
Number of citations: 35 pubs.acs.org
C Gardelli, E Nizi, E Muraglia, B Crescenzi… - Journal of medicinal …, 2007 - ACS Publications
… Morpholine-3-carbonitrile (71). In a flask fitted with a condenser and a thermocouple, a solution of morpholine (43.6 g, 0.5 mol) in THF (81 mL) was prepared and cooled to −15 C. To this…
Number of citations: 85 pubs.acs.org
C Dengiz, M Emmert - 2020 - scholar.archive.org
This manuscript details the development of a general and mild protocol for the α-CH cyanation of tertiary amines as well as its application in late stage functionalization. Suitable …
Number of citations: 0 scholar.archive.org
O Yilmaz, C Dengiz, MH Emmert - The Journal of Organic …, 2021 - ACS Publications
This manuscript details the development of a general and mild protocol for the α-C–H cyanation of tertiary amines and its application in late-stage functionalization. Suitable substrates …
Number of citations: 3 pubs.acs.org
J Watts, A Benn, N Flinn, T Monk, M Ramjee… - Bioorganic & medicinal …, 2004 - Elsevier
… Flash chromatography over silica gel (200 g) using ethyl acetate/heptane (3:7) as eluent gave crude 5-benzyl-2,3-dimethyl-6-oxo-morpholine-3-carbonitrile (2.7 g). Recrystallisation (…
Number of citations: 24 www.sciencedirect.com
PY Liu, C Zhang, SC Zhao, F Yu, F Li… - The Journal of Organic …, 2017 - ACS Publications
An aerobic oxidative cyanation for the synthesis of α-aminonitriles was reported. The formation of C(sp 3 )-CN bonds was achieved under a metal-free condition by utilizing azobis(…
Number of citations: 26 pubs.acs.org
K Battula, S Narsimha, NS Kumar, NV Reddy
Number of citations: 0

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